molecular formula C14H14N2O2S2 B2626898 N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide CAS No. 871558-97-3

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2626898
M. Wt: 306.4
InChI Key: KHWWTCBDBHIZHB-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Supramolecular Gelators

  • A study by Yadav & Ballabh (2020) explored the synthesis of N-(thiazol-2-yl) benzamide derivatives to investigate their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation using a crystal engineering approach. Two amides displayed notable gelation behavior towards ethanol/water and methanol/water mixtures, showcasing the potential of these compounds in supramolecular chemistry (Yadav & Ballabh, 2020).

Synthesis of Novel Derivatives

  • Saeed & Rafique (2013) synthesized a series of novel N-(3-(2-benzo(d)thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This research is significant in the field of organic chemistry, contributing to the development of new compounds with potential applications (Saeed & Rafique, 2013).

Novel Complexes and Structural Analysis

  • Adhami et al. (2012) conducted a study focusing on the synthesis of thiadiazolobenzamide and its Ni and Pd complexes. This work involved the creation of a new bond between sulfur and nitrogen atoms, resulting in a five-membered ring. The research provided valuable insights into the structure and potential applications of these complexes in various scientific domains (Adhami et al., 2012).

Anticancer Activity

  • Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their anticancer activity. This study highlights the potential of such compounds in the development of new anticancer drugs (Ravinaik et al., 2021).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide”. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-8-12(9(2)17)20-14(15-8)16-13(18)10-6-4-5-7-11(10)19-3/h4-7H,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWWTCBDBHIZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2SC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-2-(methylthio)benzamide

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